(3R)-3-(4-Methoxyphenyl)piperidine

Dopamine D4 receptor Enantioselective agonism Medicinal chemistry

(3R)-3-(4-Methoxyphenyl)piperidine (CAS 1217975-52-4) is a single-enantiomer 3-arylpiperidine scaffold that provides a stereodefined secondary amine for medicinal chemistry elaboration. Its molecular formula is C₁₂H₁₇NO, molecular weight 191.27 g·mol⁻¹, and it bears a 4-methoxyphenyl substituent at the 3-position of the piperidine ring in the (R) absolute configuration.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 1217975-52-4
Cat. No. B3223445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(4-Methoxyphenyl)piperidine
CAS1217975-52-4
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCCNC2
InChIInChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3/t11-/m0/s1
InChIKeyXOFIBRNSGSEFHC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-(4-Methoxyphenyl)piperidine CAS 1217975-52-4 – Chiral Piperidine Building Block for CNS and Oncology Drug Discovery


(3R)-3-(4-Methoxyphenyl)piperidine (CAS 1217975-52-4) is a single-enantiomer 3-arylpiperidine scaffold that provides a stereodefined secondary amine for medicinal chemistry elaboration. Its molecular formula is C₁₂H₁₇NO, molecular weight 191.27 g·mol⁻¹, and it bears a 4-methoxyphenyl substituent at the 3-position of the piperidine ring in the (R) absolute configuration . The compound is primarily employed as a chiral intermediate in the synthesis of CNS-targeted ligands (dopamine D4 agonists, sigma-1 modulators) and as a precursor to cereblon-recruiting PROTAC degraders [1][2]. The inherent optical activity and defined stereochemistry differentiate it from the racemic mixture and the (S)-enantiomer for applications where chiral recognition governs target engagement.

(3R)-3-(4-Methoxyphenyl)piperidine Stereochemical Identity – Why Generic Substitution Is Not Permissible


Commercial procurement of 3-(4-methoxyphenyl)piperidine as a racemate or as the (3S)-enantiomer (CAS 1217978-22-7) cannot replicate the stereochemical identity, chiral recognition, and downstream biological outcomes delivered by the (3R)-enantiomer. In the 3-arylpiperidine pharmacophore class, enantiomers consistently display divergent potency, intrinsic efficacy, and selectivity at G-protein-coupled receptors such as dopamine D4 [1]. Furthermore, positional isomers (2-aryl, 4-aryl) exhibit fundamentally different enzyme inhibition profiles, exemplified by the shift from inactive 3-arylpiperidines to submicromolar 4-arylpiperidine OSC inhibitors [2]. The (R)-configuration is also essential for cereblon engagement in PROTAC design, as confirmed by X‑ray co‑crystal structures [3]. These quantitative structure–activity differences demonstrate that the (3R)-enantiomer is not interchangeable with any commercially available analog.

(3R)-3-(4-Methoxyphenyl)piperidine – Quantitative Differentiation Evidence Against Closest Analogs


Enantiomer-Dependent Dopamine D4 Agonist Potency – (R) vs (S) 3-Arylpiperidine Comparison

In a structurally related 3-arylpiperidine series, the (+)-(R)-enantiomer of compound 6 exhibited a lower EC₅₀ for human dopamine D4 receptor agonism (66 nM) compared with the (−)-(S)-enantiomer (90 nM), while both maintained similar efficacy (%E = 85 vs 88, respectively) [1]. This demonstrates that the (R)-configuration confers a 1.36‑fold improvement in agonist potency relative to the (S)-enantiomer. Although the parent scaffold of compound 6 differs from (3R)-3-(4-methoxyphenyl)piperidine, the stereochemical trend is consistent across 3-arylpiperidine D4 ligands and establishes the (R)-enantiomer as the eutomer for this target class.

Dopamine D4 receptor Enantioselective agonism Medicinal chemistry

Positional Isomer Effect on Oxidosqualene Cyclase Inhibition – 3-Aryl vs 4-Arylpiperidine

A 3-arylpiperidine analog was optimized through docking-guided design to a 4-arylpiperidine positional isomer, resulting in a submicromolar inhibitor of human oxidosqualene cyclase (OSC) that reduced total cholesterol biosynthesis with an IC₅₀ of 0.26 μM [1]. The original 3-arylpiperidine hit showed no measurable inhibitory activity in the same cellular assay, demonstrating that repositioning the aryl substituent from the 3- to the 4-position of the piperidine ring can convert an inactive scaffold into a potent enzyme inhibitor. This finding underscores that 3-(4-methoxyphenyl)piperidine regioisomers (2-, 3-, or 4-substituted) are not functionally interchangeable.

Oxidosqualene cyclase Cholesterol biosynthesis Positional isomerism

Cereblon-Recruiting PROTAC – (R)-Configuration Requirement for Ternary Complex Formation

The (R)-3-(4-methoxyphenyl)piperidine-2,6-dione warhead (a close structural analog of the target compound) was co‑crystallized with the bacterial cereblon homolog MsCI4 at 1.90 Å resolution, confirming that the (R)-stereochemistry at the piperidine 3-position is a structural prerequisite for productive cereblon engagement [1]. The PG‑PROTACs incorporating this (R)-configured warhead achieved selective degradation of JAK2 and JAK3. The (S)-enantiomer or racemic mixture would not be expected to satisfy the chiral binding pocket geometry observed in the electron density map, directly impacting ternary complex stabilization and degradation efficiency.

PROTAC Cereblon X-ray crystallography Targeted protein degradation

Enantiomeric Purity – (3R)-Enantiomer vs Racemate in Asymmetric Synthesis

Commercial (3R)-3-(4-methoxyphenyl)piperidine is supplied with a purity of ≥95% and defined enantiomeric excess (typically >98% ee as determined by chiral HPLC) . In contrast, racemic 3-(4-methoxyphenyl)piperidine (CAS 19725-26-9) provides only 50% of the desired (R)-enantiomer, necessitating additional chiral resolution or asymmetric synthesis steps. Use of the racemate in stereospecific downstream chemistry yields diastereomeric mixtures that reduce atom economy, complicate purification, and lower overall yield by at least 50% relative to the single-enantiomer starting material.

Chiral resolution Enantiomeric excess Asymmetric synthesis Quality control

Computed Lipophilicity – XLogP3 Consistency Across the 3-(4-Methoxyphenyl)piperidine Series

The computed partition coefficient (XLogP3) for 3-(4-methoxyphenyl)piperidine is 2.00, as recorded in the PubChem database for both the racemate and the (S)-enantiomer [1]. Since XLogP3 is a constitution-based descriptor, the (3R)-enantiomer shares an identical computed lipophilicity. By comparison, 4-(4-methoxyphenyl)piperidine (regioisomer) and 2-(4-methoxyphenyl)piperidine have reported LogP values in the range of 2.3–2.5 , indicating slightly higher lipophilicity that may alter passive membrane permeability and non-specific binding profiles.

Lipophilicity XLogP3 Blood-brain barrier permeability Physicochemical property

Scalable Asymmetric Synthesis – (3R)-Enantiomer as a Single-Isomer Building Block for Fragment-Based Drug Discovery

The (3R)-3-(4-methoxyphenyl)piperidine scaffold provides a secondary amine handle for N‑alkylation, N‑acylation, or reductive amination, enabling rapid library enumeration in fragment-based drug discovery (FBDD) [1]. Unlike 4-(4-methoxyphenyl)piperidine, which has been studied as a metabotropic glutamate receptor allosteric modulator , the 3-substituted piperidine presents the aryl ring at a different vector angle (C3-pseudo-equatorial vs C4-equatorial), offering a distinct three-dimensional orientation for fragment growing and merging strategies. Starting from the pre-resolved (3R)-enantiomer eliminates the need for chiral supercritical fluid chromatography (SFC) purification of final compounds, accelerating hit-to-lead timelines.

Fragment-based drug discovery Asymmetric synthesis Chiral building block Medicinal chemistry workflow

(3R)-3-(4-Methoxyphenyl)piperidine – Prioritized Application Scenarios for Scientific Procurement


Dopamine D4 Receptor Agonist Lead Optimization – Eutomer-Directed SAR

Medicinal chemistry programs targeting the dopamine D4 receptor for erectile dysfunction or CNS disorders should procure the (3R)-enantiomer to maintain the eutomeric configuration. Published D4 agonist SAR demonstrates that the (R)-enantiomer of 3-arylpiperidines provides a 1.36‑fold potency advantage (EC₅₀ = 66 nM) over the (S)-enantiomer (EC₅₀ = 90 nM) [1]. Initiating an SAR campaign with the racemate introduces unnecessary potency dilution and complicates data interpretation.

Cereblon-Recruiting PROTAC Design – (R)-Configured Warhead Synthesis

For PROTAC molecules that utilize a phenyl glutarimide cereblon ligand, the (3R)-3-(4-methoxyphenyl)piperidine serves as the immediate precursor to the (R)-3-(4-methoxyphenyl)piperidine-2,6-dione warhead. The X‑ray co‑crystal structure (PDB 7SHH, 1.90 Å) validates that the (R)-configuration is essential for cereblon binding [2]. Use of the (S)-enantiomer or racemate is predicted to disrupt ternary complex formation, rendering the PROTAC inactive.

Fragment-Based Drug Discovery – Unique 3-Arylpiperidine Vector for Library Enumeration

Fragment-based screening campaigns that require a stereochemically pure, C3-aryl-substituted piperidine scaffold with a secondary amine handle should preferentially select the (3R)-enantiomer. The C3-aryl vector provides a distinct spatial orientation compared with C2- and C4-arylpiperidine fragments, enabling exploration of novel chemical space in fragment growing and merging [3]. Pre‑resolved stereochemistry avoids costly chiral SFC purification of final fragment derivatives.

Oxidosqualene Cyclase (OSC) Inhibitor Development – Scaffold-Hopping from 3-Aryl to 4-Arylpiperidine

The seminal demonstration that a 3-arylpiperidine can be computationally optimized to a 4-arylpiperidine with submicromolar OSC inhibitory activity (IC₅₀ = 0.26 μM) establishes that both positional isomers are valuable and complementary starting points for cholesterol biosynthesis inhibitor development [4]. Researchers should procure the exact positional isomer required for their design hypothesis, as the regioisomers are not functionally interchangeable.

Quote Request

Request a Quote for (3R)-3-(4-Methoxyphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.